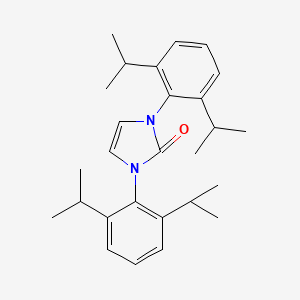

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one

Description

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTSWMUYEUMHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the thermal decomposition of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) (Cu(I)-NHC) in the presence of oxygen and water. The process yields 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one as a minor product (16% yield) alongside imidazolium byproducts.

Experimental Procedure

Reagents :

- Cu(I)-NHC precursor (0.04 mmol)

- Degassed CDCl₃ (0.4 mL) or (CD₃)₂SO (0.4 mL)

- Oxygen gas (4.5 mmol) and water vapor (0.56 mmol)

Conditions :

- Temperature: 150°C (for precursors with bulky substituents)

- Duration: 155 hours

- Apparatus: Sealed NMR tube with an air balloon

Monitoring :

- Reaction progress tracked via ¹H NMR spectroscopy.

- Precipitates removed via membrane filtration prior to analysis.

Key Observations :

Mechanistic Insights

The copper center facilitates electron transfer, enabling oxygen and water to act as co-oxidants. The NHC ligand undergoes sequential oxidation, culminating in C–O bond formation to generate the imidazolone ring. Steric hindrance from the 2,6-diisopropylphenyl groups likely contributes to the low yield by destabilizing intermediate species.

Base-Catalyzed Intramolecular Hydroamidation

Reaction Overview

This organocatalytic approach employs propargylic ureas as substrates, cyclizing them into imidazol-2-ones using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a base.

Experimental Procedure

Reagents :

- Propargylic urea (0.4 mmol)

- BEMP (5 mol%)

- Acetonitrile (4 mL)

Conditions :

- Temperature: Room temperature or 40°C

- Duration: 1 minute to 1 hour

Workup :

- Solvent removal under reduced pressure.

- Purification via silica gel chromatography (hexane/ethyl acetate).

Key Observations :

Mechanistic Insights

Density functional theory (DFT) calculations reveal a two-step pathway:

- Deprotonation : BEMP abstracts the urea N–H proton, generating a resonance-stabilized anion.

- Cyclization : The anion undergoes 5-exo-dig cyclization, forming the imidazolone ring with concomitant proton transfer.

Comparative Analysis of Methods

Critical Evaluation and Recommendations

Copper(I)-NHC Method

- Advantages :

- Demonstrates redox-active metal-ligand cooperation.

- Useful for studying NHC decomposition pathways.

- Limitations :

- Low yield and prolonged reaction time.

- Requires stringent anhydrous/anaerobic conditions.

BEMP-Catalyzed Method

- Advantages :

- High yields and rapid kinetics.

- Broad substrate scope and mild conditions.

- Limitations :

- Dependency on propargylic urea precursors.

- BEMP’s moisture sensitivity necessitates inert atmospheres.

Industrial vs. Laboratory Suitability

- The BEMP method is preferable for scalable synthesis due to its efficiency and simplicity.

- The Cu(I)-NHC route remains valuable for mechanistic studies in academic settings.

Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form imidazolium salts.

Reduction: It can be reduced to form imidazolidines.

Substitution: It can participate in substitution reactions, particularly in the formation of metal complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complex formation

Scientific Research Applications

Catalytic Applications

Transition Metal Complexes:

This compound is often used as a ligand in transition metal complexes, particularly with palladium and osmium. These complexes are pivotal in catalyzing cross-coupling reactions, such as:

- Suzuki Coupling: The use of 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene in palladium-catalyzed Suzuki reactions has shown enhanced reactivity and selectivity, allowing for the formation of biaryl compounds from aryl halides and boronic acids.

- Heck Reaction: The imidazolium salt forms stable complexes with palladium that facilitate the Heck reaction, leading to the synthesis of alkenes from aryl halides and alkenes under mild conditions.

Table 1: Performance of Catalysts Based on 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Pd(1,3-Bis(2,6-diisopropylphenyl)Imidazol-2-ylidene) | 85 | 100°C, 24h |

| Heck Reaction | Pd/1,3-Bis(2,6-diisopropylphenyl)Imidazol-2-ylidene | 90 | 80°C, 12h |

Medicinal Chemistry

Biological Activity:

Imidazole derivatives have been studied for their potential as pharmaceutical agents. The compound has been investigated for its role as a precursor in the synthesis of biologically active molecules. Notably:

- G-Secretase Inhibitors: Research indicates that derivatives of this compound can inhibit g-secretase activity, which is crucial in Alzheimer's disease treatment.

- Dopamine Receptor Antagonists: The compound has also shown promise as a scaffold for developing antagonists targeting dopamine receptors, which are important in treating various neuropsychiatric disorders.

Case Study:

A study published in the Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of a series of imidazole derivatives based on this compound that exhibited significant inhibitory activity against g-secretase with IC50 values in the low micromolar range .

Materials Science

Polymer Chemistry:

The compound is utilized as a building block for synthesizing novel polymers with tailored properties. Its ability to coordinate with metals allows for the development of metal-organic frameworks (MOFs), which are significant in gas storage and separation technologies.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| MOFs | Gas Storage | High surface area |

| Conductive Polymers | Electronics | Enhanced conductivity |

Mechanism of Action

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one exerts its effects is primarily through its role as a ligand in metal complexes. It stabilizes the metal center and facilitates various catalytic processes by providing an electron-rich environment. The molecular targets and pathways involved include coordination to transition metals like palladium, nickel, and gold, which are essential in cross-coupling reactions and other catalytic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Steric Effects : The 2,6-diisopropylphenyl groups in the target compound provide superior steric protection compared to smaller substituents like methoxyethyl in [Ag{ImDiPP(EtOMe)}]Cl, enhancing metal complex stability .

- Electronic Effects: The anthraquinone derivative’s extended π-system (buckled structure with 88.3° dihedral angle between isoindoline rings) alters electronic properties, making it unsuitable for catalysis but relevant in crystallography .

- Solubility and Stability : The imidazolium chloride disolvate () exhibits lower crystallinity (R factor = 0.075) compared to the target compound, likely due to dichloromethane interactions .

Catalytic Performance in Metal Complexes

Table 2: Catalytic Efficiency of Metal Complexes

Key Findings :

- Palladium Superiority : Palladium complexes derived from the target compound outperform nickel and silver analogs due to stronger Pd–C bonds and optimized steric bulk .

- Functional Group Impact: Oxygen-containing substituents (e.g., methoxyethyl in [Ag{ImDiPP(EtOMe)}]Cl) reduce metal coordination efficacy, highlighting the importance of non-polar groups in NHC design .

Q & A

Basic: What are the established synthetic routes for preparing 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one, and what key analytical methods validate its purity?

Answer:

The compound is synthesized via deprotonation of its imidazolium chloride precursor. A common method involves reacting 1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene with silicon tetrachloride (SiCl₄) in deuterated dichloromethane (CD₂Cl₂) at 253 K, yielding colorless crystals after two weeks . Key analytical validation includes:

- ¹H/¹³C NMR spectroscopy : Confirms structural integrity by detecting characteristic carbene signals (e.g., carbene carbon resonance at ~171–182 ppm in Ni(II) complexes) .

- X-ray crystallography : Determines crystal packing and bond lengths (e.g., triclinic system with unit cell parameters a = 8.4278 Å, b = 13.1258 Å, c = 13.7966 Å) .

- Elemental analysis : Matches experimental and calculated C/H/N ratios to confirm purity .

Advanced: How do reaction solvent and metal precursors influence the stability and transmetallation efficiency of NHC complexes derived from this compound?

Answer:

The choice of solvent and metal precursor critically impacts product stability:

- Solvent effects : Reactions in CH₂Cl₂ or MeOH with [NiCl₂(dme)] yield paramagnetic Ni(II) complexes, complicating NMR analysis due to mixed paramagnetic products . In contrast, Ag₂O in acetone facilitates stable Ag(I) complexes (e.g., [Ag{ImDiPP(EtOMe)}]Cl), confirmed by sharp ¹³C NMR signals .

- Metal precursors : Nickel precursors often yield paramagnetic species, requiring alternative characterization (e.g., EPR or magnetic susceptibility measurements). Silver precursors like Ag₂O produce diamagnetic complexes, enabling full NMR characterization .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing NHC-metal complexes of this ligand?

Answer:

- ¹³C NMR : Detects carbene-metal bonding via downfield-shifted carbene carbon signals (e.g., 171.7 ppm in [NiCl₂{ImDiPP(EtOMe)}₂] vs. 182.4 ppm in free carbene) .

- Single-crystal X-ray diffraction : Resolves coordination geometry (e.g., linear Ag(I) complexes) and bond distances (e.g., Ag–C bond lengths ~2.08 Å) .

- EPR spectroscopy : Required for paramagnetic Ni(II) complexes to assess spin states and ligand field effects .

Advanced: How does steric bulk from the 2,6-diisopropylphenyl substituents affect catalytic activity in transition-metal complexes?

Answer:

The bulky substituents:

- Enhance stability : Shield metal centers from decomposition, enabling applications in harsh conditions (e.g., CO₂ fixation) .

- Modulate reactivity : Steric hindrance can reduce catalytic turnover in cross-coupling reactions but improves selectivity in asymmetric catalysis. For example, Pd(0) complexes with this ligand show suppressed β-hydride elimination in Heck reactions .

- Influence luminescence : Ag(I) complexes exhibit intense blue emission due to restricted molecular motion, as observed in photophysical studies .

Basic: What are common impurities or side products observed during synthesis, and how are they mitigated?

Answer:

- Imidazolium salts : Residual precursors (e.g., [ImDiPP(EtOMe)]Cl) may persist if deprotonation is incomplete. Mitigation: Use stronger bases (e.g., KHMDS) and monitor reaction progress via ¹H NMR .

- Paramagnetic byproducts : Common in Ni(II) syntheses. Purification via column chromatography or recrystallization is required .

- Solvent adducts : Crystallization from CH₂Cl₂ can trap solvent molecules, resolved by repeated washing with non-coordinating solvents .

Advanced: What methodological challenges arise when using this ligand to stabilize low-coordinate or reactive metal species?

Answer:

- Oxidative instability : Free carbenes may oxidize to imidazolium salts; rigorous inert-atmosphere techniques (Schlenk line, glovebox) are essential .

- Transmetallation inefficiency : Silver-carbene intermediates ([Ag(NHC)]⁺) often require stoichiometric control (e.g., 0.55 equiv. Ag₂O) to avoid ligand scrambling .

- Steric limitations : Bulky substituents hinder coordination of larger substrates (e.g., B₂Cl₂(IDip)₂ in diborene synthesis), necessitating tailored metal precursors .

Basic: How is this compound used to generate structurally diverse NHC derivatives, and what functionalization strategies are reported?

Answer:

- Oxygen-functionalized derivatives : Ether or hydroxyethyl groups are introduced via alkylation of imidazolium salts (e.g., [ImDiPP(EtOH)]Cl), enabling tunable solubility and metal affinity .

- Heteroatom substitution : Thiol or selenol variants are synthesized by replacing chloride with S/Se nucleophiles, expanding coordination modes .

Advanced: What contradictory findings exist regarding the reactivity of NHC-metal complexes derived from this ligand?

Answer:

- Ni(II) vs. Ag(I) stability : Ni(II) complexes often form paramagnetic mixtures in polar solvents (MeOH/CH₂Cl₂), while Ag(I) complexes remain diamagnetic in acetone .

- Luminescence behavior : Ag(I) complexes exhibit reversible hypsochromic shifts upon grinding, conflicting with typical mechanochromic trends .

- Catalytic activity : Pd(0) complexes show variable efficiency in cross-coupling reactions, attributed to competing ligand dissociation pathways .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Moisture sensitivity : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis to imidazolium salts .

- Toxicity : Avoid inhalation; use fume hoods during synthesis. Glovebox handling is advised for air-sensitive intermediates .

Advanced: How does this ligand compare to other NHCs (e.g., IMes, IDep) in stabilizing unusual bonding motifs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.